

# Application Note: Quantification of Triadimefon in Soil Samples by HPLC-MS/MS

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## Compound of Interest

Compound Name: Triadimefon

Cat. No.: B1683231

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## Abstract

This application note details a robust and sensitive method for the quantification of the fungicide **Triadimefon** in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and clean-up, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM). This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.

## Introduction

**Triadimefon** is a systemic triazole fungicide widely used in agriculture to control various fungal diseases on crops such as fruits, vegetables, and cereals.[1] Its persistence and potential for leaching into the soil and groundwater necessitate sensitive and reliable analytical methods for monitoring its presence in environmental matrices. This protocol provides a detailed procedure for the extraction, clean-up, and quantification of **Triadimefon** in soil using HPLC-MS/MS, a technique known for its high selectivity and sensitivity.

## Experimental Protocol

### Materials and Reagents

- **Triadimefon** analytical standard (purity >98%)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary Secondary Amine (PSA) sorbent
- C18 bulk sorbent
- 50 mL and 2 mL polypropylene centrifuge tubes
- 0.22  $\mu\text{m}$  syringe filters

## Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Mechanical shaker (optional)
- Syringes and syringe filters

## Sample Preparation (Modified QuEChERS Method)

- Sample Hydration: Weigh 10 g of a soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of ultrapure water, vortex briefly, and allow it to hydrate for 30 minutes.[\[2\]](#)[\[3\]](#)
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[\[2\]](#)[\[3\]](#)
- Shake the tube vigorously for 5 minutes using a mechanical shaker or by hand to ensure thorough extraction of the analyte.[\[2\]](#)[\[3\]](#)
- Salting-out: Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride to the tube.[\[4\]](#)
- Immediately cap and shake the tube vigorously for at least 2 minutes to induce phase separation.[\[3\]](#)
- Centrifugation: Centrifuge the sample for 5 minutes at a minimum of 3000 rcf (relative centrifugal force).[\[2\]](#)[\[3\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
- Vortex the d-SPE tube for 1 minute.
- Final Centrifugation: Centrifuge the tube for 2 minutes at a high rcf (e.g.,  $\geq 5000$ ).[\[2\]](#)
- Filtration: Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for HPLC-MS/MS analysis.[\[2\]](#)

## HPLC-MS/MS Analysis

HPLC Conditions:

Parameter	Value
Column	C18 column (e.g., 3.0 x 100 mm, 3 µm particle size)[3]
Mobile Phase A	0.1% Formic acid in Water with 5 mM Ammonium Formate
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C[3]
Gradient	15% B to 60% B over 7 minutes, hold for 3 minutes, then re-equilibrate

## MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V[5]
Source Temperature	120 °C
Desolvation Gas	Nitrogen
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Triadimefon**:

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
294.1	197.0	69.0	To be optimized for the specific instrument

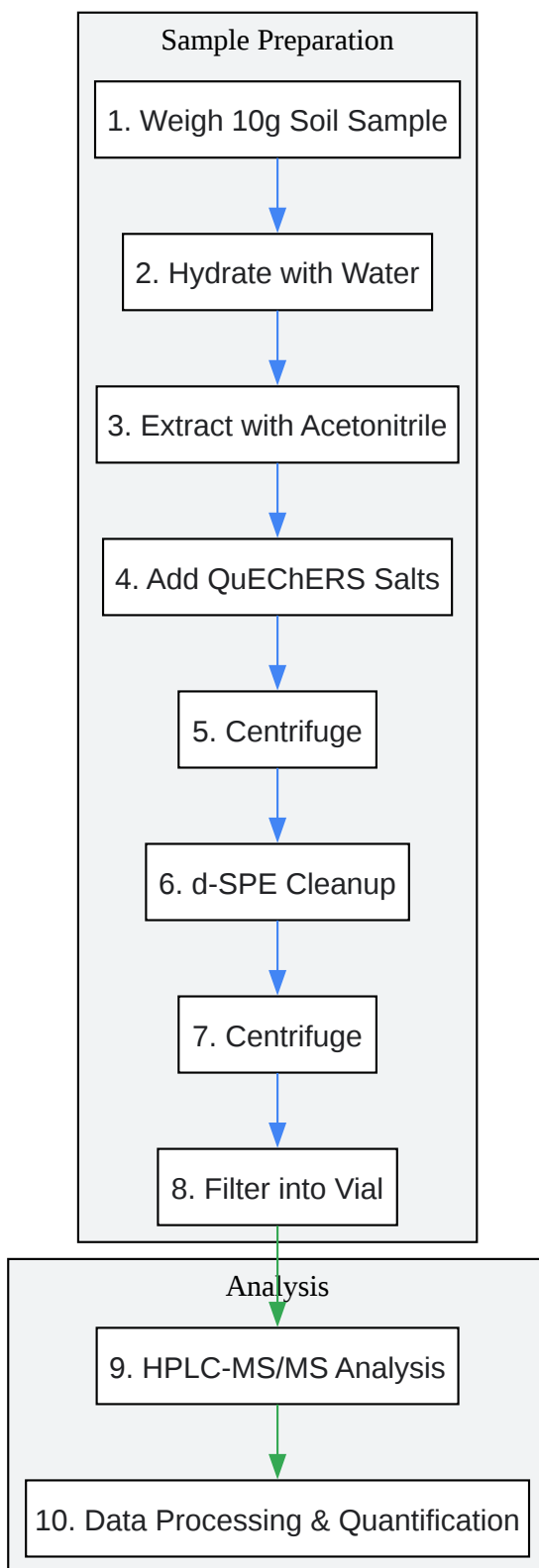
Note: Collision energy should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

## Data Presentation

The following table summarizes the key quantitative data and validation parameters for this method.

Parameter	Result
Retention Time (min)	Approximately 5.4
Linearity Range (mg/L)	0.003 - 4.0[6]
Correlation Coefficient ( $r^2$ )	> 0.99
Limit of Detection (LOD) in Soil (mg/kg)	0.001 - 0.005[6]
Limit of Quantification (LOQ) in Soil (mg/kg)	0.007 - 0.02[6]
Accuracy (Recovery in Soil, %)	85.2 - 106.8[6]
Precision (RSD, %)	< 15

## Visualization



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Caption: Experimental workflow for **Triadimefon** quantification in soil.

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## References

- 1. Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of Triadimefon on Obelisc and Primesep Columns | SIELC Technologies [sielc.com]
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